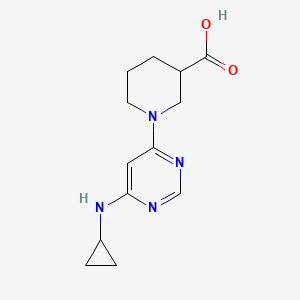

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid

Description

The compound 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid features a pyrimidine core substituted at the 6-position with a cyclopropylamino group and a piperidine-3-carboxylic acid moiety at the 4-position.

Properties

IUPAC Name |

1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c18-13(19)9-2-1-5-17(7-9)12-6-11(14-8-15-12)16-10-3-4-10/h6,8-10H,1-5,7H2,(H,18,19)(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITRMGDPKRDFDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)NC3CC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801159307 | |

| Record name | 3-Piperidinecarboxylic acid, 1-[6-(cyclopropylamino)-4-pyrimidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801159307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353989-80-6 | |

| Record name | 3-Piperidinecarboxylic acid, 1-[6-(cyclopropylamino)-4-pyrimidinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353989-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinecarboxylic acid, 1-[6-(cyclopropylamino)-4-pyrimidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801159307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a halogenated pyrimidine intermediate.

Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

Coupling of the Pyrimidine and Piperidine Rings: The final step involves coupling the pyrimidine and piperidine rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Substitution Reactions at the Pyrimidine Ring

The 4-position pyrimidine ring exhibits nucleophilic aromatic substitution (SNAr) due to electron-deficient characteristics. Key reactions include:

Mechanistic Insight : The electron-withdrawing effect of the piperidine-carboxylic acid enhances the electrophilicity of the pyrimidine ring, facilitating SNAr at positions 2, 4, and 6. Steric hindrance from the cyclopropyl group limits reactivity at the 6-position in polar aprotic solvents .

Functionalization of the Carboxylic Acid Group

The carboxylic acid at the piperidine-3-position undergoes standard derivatization:

Stability Note : The carboxylic acid group shows pH-dependent solubility, precipitating below pH 4.5 due to protonation .

Oxidation and Reduction of the Piperidine Ring

The piperidine moiety undergoes ring-modifying reactions:

Selectivity : Oxidation preferentially targets the tertiary nitrogen of the piperidine ring over the pyrimidine due to higher electron density .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from related derivatives:

Degradation Pathways

Stability studies under accelerated conditions (40°C/75% RH, 4 weeks) reveal:

Scientific Research Applications

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrimidine ring’s substitution pattern critically influences molecular interactions. Below is a comparative analysis of structurally related compounds:

Key Observations:

Substituent Position: The target compound’s 6-cyclopropylamino group contrasts with analogs like the 2-cyclopropyl/6-ethyl derivative (CAS 1713462-71-5), where substituent positions alter steric and electronic effects .

Electron Effects: Chlorine at the 6-position (CAS 1160263-08-0) increases electrophilicity, favoring nucleophilic substitution reactions, whereas cyclopropylamino may stabilize the ring via electron donation .

Physicochemical Properties

- Molecular Weight : The target compound (~287.31) falls within the drug-like range (200–500 Da), similar to the ethyl/cyclopropyl analog (275.35) but heavier than the chloro derivative (241.67) .

- Lipophilicity: Cyclopropylamino and ethyl groups enhance logP compared to chlorine or pyrazine-based analogs, suggesting improved membrane permeability .

- Solubility : The carboxylic acid group in all compounds confers water solubility, but bulky substituents (e.g., trifluoromethyl in ) may reduce it .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Pyrimidine functionalization : Cyclopropylamine introduction at the 6-position of pyrimidine using nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaH/DMF) .

- Piperidine coupling : Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to link the pyrimidine core to the piperidine ring .

- Carboxylic acid protection/deprotection : Use tert-butyl esters for carboxylate protection during synthesis, followed by acidic hydrolysis (e.g., TFA) to yield the final product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to confirm ≥95% purity .

- Structural Confirmation :

- NMR : 1H/13C-NMR to verify cyclopropyl (δ ~0.5–1.5 ppm), pyrimidine (δ ~8.5–9.0 ppm), and piperidine protons (δ ~2.5–4.0 ppm) .

- HRMS : Accurate mass analysis (e.g., m/z 303.1465 [M+H]+) to confirm molecular formula .

- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperature (>200°C) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in biological activity assays for this compound?

- Methodological Answer :

- Assay Reproducibility : Standardize cell-based assays (e.g., IC50 determinations) with controls for pH, solvent (DMSO concentration ≤0.1%), and batch-to-batch compound variability .

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed cyclopropylamine) that may skew results .

- Target Selectivity : Employ kinase profiling panels (e.g., Eurofins KinaseScan) to rule off-target effects if activity discrepancies arise .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Core Modifications :

- Pyrimidine Substituents : Replace cyclopropylamine with bulkier amines (e.g., tert-butyl) to evaluate steric effects on target binding .

- Piperidine Carboxylate : Test ester or amide derivatives to modulate solubility and membrane permeability .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) and prioritize synthetic targets .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

- Methodological Answer :

- Rodent Models : Administer orally (10–50 mg/kg) to assess bioavailability, plasma half-life (t1/2), and tissue distribution via LC-MS/MS .

- Metabolite Identification : Collect bile/urine samples to detect glucuronide or sulfate conjugates using high-resolution mass spectrometry .

Methodological & Technical Challenges

Q. How should researchers address poor aqueous solubility during formulation for in vitro studies?

- Methodological Answer :

- Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes to enhance solubility while maintaining cell viability .

- pH Adjustment : Prepare buffered solutions (pH 6.5–7.4) to stabilize the carboxylate form .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., plasma)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.